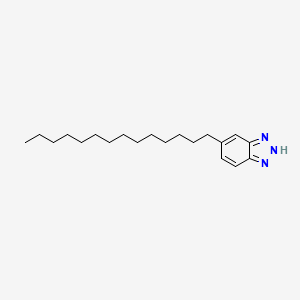

5-Tetradecyl-1H-1,2,3-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Tetradecyl-1H-1,2,3-benzotriazole: is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole itself is characterized by a five-membered ring containing three consecutive nitrogen atoms, fused with a benzene ring . The addition of a tetradecyl group to the benzotriazole structure enhances its properties, making it suitable for specialized applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Tetradecyl-1H-1,2,3-benzotriazole typically involves the alkylation of benzotriazole with a tetradecyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions:

5-Tetradecyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzotriazole derivatives.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Overview

Benzotriazole compounds are widely recognized for their effectiveness as corrosion inhibitors, particularly for copper and its alloys. 5-Tetradecyl-1H-1,2,3-benzotriazole functions by forming a protective passive layer on metal surfaces, which prevents undesirable reactions that lead to corrosion.

Mechanism of Action

When applied to a copper surface, this compound interacts with the metal to create a complex that is insoluble in both aqueous and many organic solutions. This passive layer's thickness correlates positively with the compound's efficiency in preventing corrosion .

Case Study: Protective Coatings

In a study examining the efficacy of various benzotriazole derivatives in protective coatings for heritage conservation, this compound demonstrated superior performance in preventing bronze disease on historical artifacts. The study highlighted the compound's ability to form a stable complex with copper ions, thus enhancing the longevity of metallic artifacts .

Pharmaceutical Applications

Overview

The pharmaceutical industry has shown increasing interest in benzotriazole derivatives due to their versatile biological activities. This compound exhibits potential as a drug precursor and therapeutic agent.

Biological Activities

Research indicates that triazole derivatives possess significant antimicrobial, antiviral, and anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit key enzymes involved in viral replication .

Table: Biological Activities of Benzotriazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antiviral | |

| Vorozole | Aromatase Inhibitor | |

| Alizapride | Serotonin Antagonist |

Material Science Applications

Overview

In materials science, this compound is utilized as a stabilizer and additive in various formulations. Its properties make it suitable for applications requiring UV stabilization and enhanced durability.

Applications in Polymers

The compound has been incorporated into polymeric materials to enhance their resistance to UV degradation. This application is particularly relevant in outdoor products where prolonged exposure to sunlight can lead to material failure .

Mecanismo De Acción

The mechanism of action of 5-Tetradecyl-1H-1,2,3-benzotriazole involves its ability to form stable complexes with metal ions. This property is utilized in its role as a corrosion inhibitor, where it binds to metal surfaces and prevents oxidation. In biological systems, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Comparación Con Compuestos Similares

Benzotriazole: The parent compound, known for its corrosion inhibition properties.

1-(Trimethylsilylmethyl)benzotriazole: Used as a safer alternative for one-carbon homologations.

2-(2-hydroxy-4-acryloyl)-2H-benzotriazole: A benzotriazole ultraviolet absorber used in textile applications.

Uniqueness:

5-Tetradecyl-1H-1,2,3-benzotriazole stands out due to the presence of the long tetradecyl chain, which enhances its hydrophobicity and allows for better interaction with hydrophobic surfaces. This makes it particularly effective as a corrosion inhibitor and in applications requiring enhanced surface activity .

Actividad Biológica

5-Tetradecyl-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and antiparasitic properties, as well as its potential applications in biomedical research.

Overview of Benzotriazole Derivatives

Benzotriazoles are recognized for their broad spectrum of biological activities. They exhibit significant antimicrobial, antiviral, and antitumor properties. The structure-activity relationship (SAR) studies indicate that modifications to the benzotriazole core can enhance or diminish biological efficacy. This section will summarize key findings related to the biological activities associated with benzotriazole derivatives.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial effectiveness of benzotriazole derivatives against various pathogens. For instance:

- Antibacterial Activity : Compounds such as 5-halogenomethylsulfonyl-benzotriazoles have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Antifungal Activity : Benzotriazoles have also been reported to possess antifungal properties. For example, certain derivatives demonstrated MIC values as low as 1.6 μg/mL against Candida albicans . The introduction of electron-withdrawing groups at specific positions on the benzotriazole ring has been linked to increased antifungal activity.

Antiviral Activity

Research has highlighted the antiviral potential of this compound and related compounds against various viruses:

- Coxsackievirus B5 : A study identified several benzotriazole derivatives with selective antiviral activity against Coxsackievirus B5 (CVB5), with effective concentrations (EC50) ranging from 6 to 18.5 μM . Notably, compound 18e showed protective effects against CVB5 infection by preventing apoptosis in infected cells.

- Mechanism of Action : The mechanism by which these compounds exert their antiviral effects includes interference with viral attachment and entry into host cells. Compound 18e was observed to significantly reduce apoptotic cell death in CVB5-infected cells .

Antiparasitic Activity

The antiparasitic properties of benzotriazole derivatives have also been explored:

- Trypanosoma cruzi : N-benzenesulfonylbenzotriazole derivatives exhibited dose-dependent inhibitory effects on the growth of Trypanosoma cruzi, with a notable reduction in epimastigote forms at concentrations as low as 25 μg/mL . This suggests potential applications in treating Chagas disease.

Case Studies and Research Findings

A selection of relevant studies demonstrates the biological activity of benzotriazole derivatives:

Propiedades

IUPAC Name |

5-tetradecyl-2H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-20(17-18)22-23-21-19/h15-17H,2-14H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAVRBKGXCNENB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC2=NNN=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.